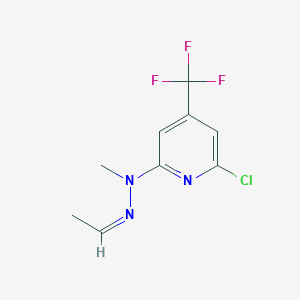

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine

Description

Properties

IUPAC Name |

6-chloro-N-[(Z)-ethylideneamino]-N-methyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N3/c1-3-14-16(2)8-5-6(9(11,12)13)4-7(10)15-8/h3-5H,1-2H3/b14-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNOLDNIKHUKHN-BNNQUZSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N\N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine (CAS No: 1311283-95-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its antitumor and anti-inflammatory properties.

- Molecular Formula : CHClFN

- Molecular Weight : 251.64 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a hydrazine moiety that contributes to its reactivity and biological activity.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazine derivatives has also been explored:

- In Vitro Studies : Some studies reported that hydrazine derivatives showed significant inhibition of COX-2 enzyme activity, which is crucial for the inflammatory response. For instance, compounds with electron-withdrawing groups (like Cl and F) demonstrated enhanced anti-inflammatory effects compared to their electron-donating counterparts .

- Efficacy Comparison : The anti-inflammatory activity was assessed using various models, with some derivatives showing effectiveness comparable to established anti-inflammatory drugs like diclofenac .

Data Summary

| Biological Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| Antitumor | Induces apoptosis via intracellular signaling | Xenograft models | Significant tumor reduction |

| Anti-inflammatory | Inhibits COX-2 activity | In vitro assays | Comparable efficacy to diclofenac |

Research Findings

- Synthesis and Evaluation : The synthesis of this compound has been documented, emphasizing the importance of substituents in modulating biological activity.

- Structure-Activity Relationship (SAR) : Studies suggest that the presence of halogen substituents enhances biological activity due to increased molecular volume and decreased electronegativity, which affects interaction with biological targets .

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparisons

Physicochemical and Electronic Properties

- Solubility and Polarity: The target compound’s -CF₃ and -Cl groups enhance lipophilicity, favoring membrane permeability in biological systems. In contrast, sulfonohydrazides (e.g., ) exhibit higher polarity due to sulfonyl groups, reducing lipid solubility . The benzodithiazine derivative contains sulfone (-SO₂) and cyano (-CN) groups, increasing thermal stability but limiting solubility in nonpolar solvents .

- Electronic Effects: The -CF₃ group in the target compound strongly withdraws electrons, deactivating the pyridine ring toward electrophilic substitution. Conversely, compounds like the dimethylamino-substituted analogue feature electron-donating groups, increasing pyridine nitrogen basicity .

Stability and Reactivity

- The (Z)-ethylidene group in the target compound confers stereochemical stability, whereas (E)-isomers (e.g., ) may exhibit altered binding kinetics due to spatial differences .

- Sulfone-containing compounds (e.g., ) demonstrate higher oxidative stability but may undergo nucleophilic attack at sulfur centers .

Preparation Methods

Method Overview:

- Starting Materials: Equimolar or excess quantities of formamide, aldehydes (or related compounds), and catalysts such as methoxide.

- Reaction Conditions:

- Solvent: Polar aprotic solvents like formamide, dimethylformamide, or tetrahydrofuran.

- Temperature: 40°C to 150°C, preferably around 60°C to 100°C.

- Catalyst: Catalytic methoxide (around 5%) in methanol or similar solvents.

- Process Steps:

- Condensation of aldehyde with formamide in the presence of methoxide.

- Cyclization facilitated by acid addition, such as acetic acid or hydrochloric acid, to form the pyridinone ring.

- Isolation of the pyridinone intermediate, which can be further functionalized.

Application to the Target Compound:

This method can be adapted to synthesize the pyridinyl core with the desired substitutions, such as chloro and trifluoromethyl groups, by selecting appropriately substituted aldehyde precursors.

Research Findings:

- The process is efficient at moderate temperatures, with reaction times ranging from 1 to 16 hours.

- Cyclization is achieved without isolating intermediates, simplifying purification.

- The process yields high purity pyridinone intermediates suitable for subsequent hydrazine derivatization.

Hydrazine Derivatization via Nucleophilic Substitution

Following the formation of the pyridinone core, the hydrazine derivative is synthesized through nucleophilic substitution reactions involving hydrazine or hydrazine derivatives.

Method Overview:

- Starting Materials: Pyridinone intermediates bearing suitable leaving groups (e.g., halogens like chlorine or fluorine).

- Reaction Conditions:

- Hydrazine source: Hydrazine hydrate or acid addition salts.

- Solvent: Organic solvents such as ethanol, pyridine, or dimethylformamide (DMF).

- Temperature: Typically between 80°C and 120°C.

- Process Steps:

- React the halogenated pyridinone with hydrazine in the chosen solvent.

- Maintain reaction temperature to facilitate nucleophilic substitution at the halogen site.

- Monitor the reaction progress via TLC or NMR.

- Isolate the hydrazine derivative by filtration or extraction.

Notes:

- The reaction often proceeds with high selectivity when the halogen is activated by electron-withdrawing groups such as trifluoromethyl.

- The process may involve multiple steps if protecting groups are used or if further functionalization is needed.

Multi-step Synthesis via Building Block Assembly

An alternative route involves synthesizing key fragments separately and coupling them through cross-coupling or condensation reactions.

Method Overview:

- Preparation of Chlorinated and Trifluoromethylated Pyridine Precursors: Using halogenation and trifluoromethylation reactions on pyridine rings.

- Coupling with Hydrazine Derivatives: Via nucleophilic substitution or condensation to form the hydrazine linkage.

- Final Assembly: Purification and characterization of the target compound.

Research Findings:

- The multi-step approach allows for precise control over substitution patterns.

- It is adaptable to large-scale synthesis with optimized yields.

Data Table Summarizing Preparation Methods

| Method | Key Reactants | Solvent | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Cyclization of Condensation Products | Aldehydes, Formamide, Methoxide | Formamide, DMF, Tetrahydrofuran | 40°C - 150°C | Simplified, one-pot process | Requires careful control of conditions |

| Hydrazine Nucleophilic Substitution | Halogenated pyridinone, Hydrazine hydrate | Ethanol, Pyridine, DMF | 80°C - 120°C | High selectivity | Possible side reactions |

| Building Block Assembly | Halogenated pyridine, Trifluoromethyl reagents | Organic solvents | Variable | Structural control | Multi-step, labor-intensive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine?

- Methodology : Condensation reactions between substituted pyridines and hydrazine derivatives under controlled conditions (e.g., catalytic acid/base, inert atmosphere) are commonly employed. For example, analogous hydrazides are synthesized by reacting aldehydes with hydrazine derivatives in ethanol or THF at reflux, with yields optimized by monitoring reaction time and stoichiometry .

- Key Considerations : Ensure stereochemical control (Z-configuration) via temperature modulation and solvent polarity. Use NMR to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR/FT-Raman : Identify functional groups (e.g., C=N, N-H stretches) and confirm hydrazine linkage. Compare experimental peaks with density functional theory (DFT) calculations (B3LYP/6-311++G**) to validate assignments .

- NMR : Use and NMR to resolve structural ambiguities, such as methyl group environments or trifluoromethyl splitting patterns.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Q. How can researchers verify the stereochemistry (Z/E configuration) of the hydrazine moiety?

- Methodology : X-ray crystallography is the gold standard for unambiguous determination. For example, SHELXL refinement (SHELX system) resolves bond angles and torsional parameters to distinguish Z/E isomers . If crystals are unavailable, NOESY NMR can infer spatial proximity of substituents.

Advanced Research Questions

Q. How can contradictions in spectroscopic and computational data be resolved during structural validation?

- Methodology : Discrepancies between experimental (e.g., FTIR) and DFT-calculated vibrational frequencies often arise from solvent effects or basis-set limitations. Address this by:

- Repeating calculations with implicit solvent models (e.g., PCM) or higher basis sets (cc-pVTZ).

- Cross-referencing with X-ray data to validate bond lengths/angles .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

- Methodology : For reactions like oxidation or nucleophilic substitution:

- Screen transition-metal catalysts (e.g., Pd, Cu) to enhance regioselectivity.

- Use kinetic studies (e.g., UV-Vis monitoring) to identify rate-limiting steps.

- Reference analogous hydrazine derivatives, where allylic substitution with Pd catalysts achieved >80% yields under mild conditions .

Q. How can researchers investigate the compound’s potential as a ligand in metal complexes?

- Methodology :

- Synthesis : React with Co(II), Ni(II), or Cu(II) salts in methanol/water mixtures. Monitor complexation via color changes or precipitation.

- Characterization : Use molar conductivity, magnetic susceptibility, and single-crystal XRD to determine coordination geometry. Prior studies on hydrazide-metal complexes revealed octahedral geometries with distinct electronic transitions in UV-Vis spectra .

Q. What computational approaches best predict the compound’s reactivity in biological systems?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450).

- QSAR Modeling : Correlate trifluoromethyl and chloro substituent positions with bioactivity using Gaussian-based electrostatic potential maps .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).

- Meta-Analysis : Compare data from PubChem or crystallographic databases to identify trends. For example, trifluoromethyl groups often enhance metabolic stability but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.